molecular formula C20H24ClN3O5S B12203962 N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12203962
M. Wt: 453.9 g/mol
InChI Key: OEAPRGXEVXNVRR-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O5S and its molecular weight is 453.9 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, which may contribute to its biological activity. The presence of a chloro group and methoxy substituents on the phenyl ring enhances its interaction with biological targets. The tetrahydrothiophene and indazole moieties are also significant as they may influence the compound's pharmacokinetics and pharmacodynamics.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 373.87 g/mol

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit notable anticancer activity. For instance, indazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study : A study investigated the effects of indazole derivatives on human cancer cell lines. Results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential as therapeutic agents against malignancies .

Antimicrobial Activity

The presence of the tetrahydrothiophene moiety suggests potential antimicrobial properties. Compounds with sulfur-containing structures are often evaluated for their efficacy against bacterial and fungal pathogens.

Research Findings : A recent study highlighted the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans, indicating that modifications to the thiophene structure can enhance efficacy .

Neuroprotective Effects

Emerging evidence suggests that certain indazole derivatives possess neuroprotective properties. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.

Case Study : A study focused on the neuroprotective effects of indazole derivatives in models of neurodegenerative diseases. The results indicated a reduction in neuronal apoptosis and improved cognitive function in treated subjects .

Pharmacological Mechanisms

The biological activities of N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission.
  • Oxidative Stress Reduction : Antioxidant properties may play a role in protecting cells from damage.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Indazole Derivative AAnticancerHeLa Cells
Indazole Derivative BAntimicrobialStaphylococcus aureus
Indazole Derivative CNeuroprotectiveNeuronal Cell Lines

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex chemical compound that has garnered interest in various scientific fields, particularly medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit significant antimicrobial properties. In particular, the indazole framework has been associated with activity against various protozoa and fungi. For instance, studies have shown that certain 2-phenyl-2H-indazole derivatives demonstrate potent giardicidal and amebicidal activities, surpassing traditional treatments like metronidazole . The compound's ability to inhibit the growth of Candida albicans and Candida glabrata has also been noted, suggesting potential applications in antifungal therapies .

Anticancer Potential

Indazole derivatives have been explored for their anticancer properties. The compound may exhibit selective cytotoxicity towards cancer cell lines while maintaining low toxicity in normal human cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects . Further research is needed to elucidate the mechanisms by which this compound induces apoptosis in cancer cells.

Anti-inflammatory Effects

Inhibition of cyclooxygenase-2 (COX-2) has been linked to the anti-inflammatory properties of certain indazole derivatives. The compound may possess similar activity, potentially making it a candidate for treating inflammatory diseases . The exploration of its effects on COX-2 inhibition could lead to new anti-inflammatory drugs.

Case Study 1: Antiprotozoal Activity Evaluation

In a study evaluating various indazole derivatives against protozoan pathogens such as Giardia intestinalis, it was found that compounds containing similar structural motifs to this compound exhibited IC50 values lower than 1 µM. This indicates strong potential as antiprotozoal agents .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving several cancer cell lines revealed that certain indazole derivatives had selective toxicity profiles. Compounds similar to this compound demonstrated significant inhibition of cell proliferation in tumor cells while sparing normal cells .

Properties

Molecular Formula

C20H24ClN3O5S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C20H24ClN3O5S/c1-28-17-10-15(18(29-2)9-14(17)21)22-20(25)19-13-5-3-4-6-16(13)24(23-19)12-7-8-30(26,27)11-12/h9-10,12H,3-8,11H2,1-2H3,(H,22,25)

InChI Key

OEAPRGXEVXNVRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)OC)Cl

Origin of Product

United States

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